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Compound of Interest

1-(4-(2-
Compound Name:
Hydroxyethoxy)phenyl)ethanone

CAS No.: 31769-45-6

Cat. No.: B1598247

Get Quote

\ J

CAS No: 56078-09-2 Synonyms: 1-[4-(2-Hydroxyethoxy)phenyllethanone; 4'-(2-
Hydroxyethoxy)acetophenone; HEA.

Executive Summary: The "Biocompatible Linker"
Precursor

4-(2-Hydroxyethoxy)phenyl methyl ketone is a critical aromatic intermediate bridging the gap
between simple phenolics and complex, biocompatible photoinitiators. While often
overshadowed by its downstream derivative, Irgacure 2959 (a gold standard for cell-
encapsulation hydrogels), this molecule serves as the primary scaffold for introducing
hydrophilic ethylene glycol moieties into hydrophobic aromatic systems.

For the drug development professional, this compound represents a "pegylated” phenol
equivalent—a versatile building block for increasing the water solubility of lipophilic
pharmacophores or serving as a robust linker in antibody-drug conjugates (ADCS).

Chemical Identity & Physical Profile
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Unlike standard acetophenones, the 4-ethoxy substitution significantly alters the
thermodynamic profile, raising the melting point and increasing polarity.

Property Specification Technical Insight

Balanced amphiphilic

Molecular Formula C10H1203
structure.
Ideal fragment size (<200 Da)
Molecular Weight 196.20 g/mol for fragment-based drug
design.
Distinct from Irgacure 2959
CAS Number 56078-09-2
(CAS 106797-53-9).
White to off-white crystalline Yellowing indicates oxidation
Appearance o i
powder or phenolic impurities.
Sharp melt indicates high
Melting Point 88-90°C purity; broadens significantly

with moisture.

) The hydroxyethoxy tail
Soluble in MeOH, EtOH,

Solubility DMSO; Sparingly soluble in
H20

provides unique solubility in
polar organic solvents

compared to the parent 4-HAP.

Risk Assessment & Safety Architecture (GHS)

This compound exhibits a safety profile typical of alkyl-aryl ethers but requires specific attention
to mucosal irritation. The following assessment synthesizes data from structural analogs (4'-
hydroxyacetophenone) and direct chemical behavior.

GHS Classification
o Skin Corrosion/Irritation: Category 2 (H315)

o Serious Eye Damage/Eye Irritation: Category 2A (H319)

o Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
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e Agquatic Toxicity: Chronic Category 3 (H412) — Inferred from lipophilicity and phenolic
degradation pathways.

Mechanistic Safety Analysis

e The Irritation Cascade: The ketone moiety is reactive toward nucleophilic residues in proteins
(lysine/cysteine), potentially causing contact dermatitis upon prolonged exposure. The
ethylene glycol chain facilitates skin permeation compared to unsubstituted acetophenones.

e Ocular Risk: As a crystalline solid, the dust presents a mechanical abrasion risk combined
with chemical irritation. Upon contact with tear fluid, the localized high concentration can
cause severe conjunctival redness.

Emergency Response Architecture

This decision logic ensures rapid mitigation of exposure, prioritizing the prevention of systemic
absorption via the transdermal route.

EXPOSURE INCIDENT

Identify Exposure Type

SKIN CONTACT
(Lipophilic Absorption Risk)

/ v \

EYE CONTACT INHALATION
(Mechanical + Chemical) (Mucosal Irritation)

1. Brush off dry powder (Avoid wetting first) 1. Do NOT rub (abrasion risk) 1. Move to fresh air
2. Wash with PEG-400 or Soap/Water (15 min) 2. Flush with saline/water (15 min) 2. Oxygen if breathing labored
3. Monitor for dermatitis 3. Consult Ophthalmologist 3. Corticosteroid nebulizer (medical supervision)
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Figure 1: Emergency Response Logic Flow. Note the specific instruction to brush off dry
powder before wetting to prevent creating a concentrated irritant solution on the skin.

Handling & Storage Protocol: The "Dry-Chain"
System

To maintain the integrity of the hydroxyethoxy side chain (which is susceptible to slow
oxidation) and prevent caking, a "Dry-Chain" storage protocol is required.

» Hygroscopic Management: The terminal hydroxyl group makes the solid slightly hygroscopic.
Store in tight, light-resistant containers.

» Headspace Inerting: Flush containers with Nitrogen (N2) or Argon after opening. Oxygen can
slowly oxidize the ether linkage to a peroxide over months, creating safety hazards during
downstream heating.

o Temperature Control: Store at 2—8°C for long-term reference standards; Room Temperature
(20-25°C) is acceptable for active synthesis stocks if used within 30 days.

Synthetic Utility & Researcher's Guide

For the synthetic chemist, this molecule is a gateway. It is most commonly synthesized via the
alkylation of 4-hydroxyacetophenone.

A. Synthesis: The Green Carbonate Route

Avoid the hazardous Williamson ether synthesis using 2-chloroethanol. The modern, "green”
approach uses Ethylene Carbonate.

» Reagents: 4-Hydroxyacetophenone (1.0 eq), Ethylene Carbonate (1.2 eq), K2COs (0.05 eq,
catalyst).

e Solvent: DMF or Toluene (reflux).
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» Mechanism: The phenoxide attacks the carbonate carbonyl, followed by decarboxylation to
yield the hydroxyethyl ether.

» Safety Note: This route avoids generating genotoxic alkyl halides.

B. Downstream Application: Photoinitiator Synthesis

The most common industrial use is the conversion to Irgacure 2959.
» Alpha-Hydroxylation: Reaction with paraformaldehyde in base.
o Outcome: The acetyl group is converted to a 2-hydroxy-1-propanone moiety.

« Significance: This specific derivative is one of the few photoinitiators cytocompatible enough
for encapsulating live cells in hydrogels (e.g., PEGDA hydrogels).

C. Experimental Workflow Visualization

The following diagram maps the synthesis and downstream utility, highlighting critical control
points (CCPs).
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Figure 2: Synthetic Pathway & Ultility. The central node (Blue) represents the target molecule of
this guide.

References

» National Center for Advancing Translational Sciences (NCATS).1-[4-(2-
hydroxyethoxy)phenyllethanone Compound Summary. Inxight Drugs.[1] Available at: [Link]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1598247/docs?utm_src=pdf-body-img#technical-master-guide-4-2-hydroxyethoxy-phenyl-methyl-ketone
https://en.wikipedia.org/wiki/Piceol
https://drugs.ncats.io/substance/CGM96M7KJP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PubChem.Compound Summary: 4-(2-Hydroxyethoxy)phenyl methyl ketone. National Library
of Medicine. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methyl Ketone]. BenchChem, [2026]. [Online PDF]. Available at:
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hydroxyethoxy-phenyl-methyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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